molecular formula C₄₃H₅₃NO₁₄ B000913 Docétaxel CAS No. 114977-28-5

Docétaxel

Numéro de catalogue B000913
Numéro CAS: 114977-28-5
Poids moléculaire: 807.9 g/mol
Clé InChI: ZDZOTLJHXYCWBA-VCVYQWHSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Docetaxel is synthesized from 10-deacetylbaccatin III, a precursor derived from the European yew tree. The synthesis involves selective protection of hydroxyl groups, followed by condensation with specific carboxylic acids, and finally deprotection. This process yields docetaxel with an overall yield of about 56% (Lin Chun-xiang, 2009). Novel analogues and prodrugs of docetaxel have been synthesized to enhance its properties, such as water solubility and therapeutic efficacy (Du et al., 2007), (Ma et al., 2016).

Molecular Structure Analysis

Docetaxel's molecular structure is complex, featuring a taxane core with a baccatin III framework and a side chain at the C-13 position. This structure is crucial for its interaction with microtubules. Various modifications to the docetaxel structure, such as the introduction of different side chains and functional groups, have been explored to enhance its pharmacological properties (Gao et al., 2012).

Chemical Reactions and Properties

Docetaxel participates in various chemical reactions during its synthesis, including protection/deprotection of functional groups, esterification, and condensation reactions. These reactions are critical for modifying its chemical structure to improve its solubility, stability, and bioavailability. For instance, docetaxel esters of malic acid have shown improved water solubility and act as prodrugs, being converted back to docetaxel in the human body (Du et al., 2007).

Physical Properties Analysis

The physical properties of docetaxel, such as solubility and stability, are influenced by its chemical structure and the presence of functional groups. Modifications to its structure, like the conjugation with hydrophilic groups or the synthesis of prodrugs, have been employed to enhance its solubility and therapeutic potential. For example, docetaxel conjugated to polyethylene glycol (PEG) shows improved solubility and a capacity for sustained release (Hami et al., 2014).

Chemical Properties Analysis

Docetaxel's chemical properties, such as reactivity and the mechanism of action, stem from its complex molecular structure. Its interaction with tubulin, a protein essential for microtubule formation, highlights its mechanism of action at the molecular level. Research into docetaxel's chemical properties has led to the development of derivatives with altered pharmacokinetic profiles to overcome resistance mechanisms and improve efficacy (Iwao-Koizumi et al., 2005).

Applications De Recherche Scientifique

Chimiothérapie du cancer de la prostate

Le docétaxel est efficace contre le cancer de la prostate. Il cible spécifiquement les cellules en division cellulaire en stabilisant le fuseau mitotique, ce qui entraîne une « catastrophe mitotique » et la mort des cellules cancéreuses en division. La combinaison de la LHRH et du this compound s'est avérée supérieure au traitement par la LHRH seule .

Administration orale du this compound

Des études récentes ont montré l'activité antiangiogénique à la fois du this compound et du Tween 80 à faibles concentrations. Cependant, la concentration cliniquement atteinte après perfusion de this compound supprime le potentiel antiangiogénique. Le Tween 80 influence également fortement la pharmacocinétique du this compound en augmentant la concentration de this compound non lié dans le plasma .

Nanotechnologie dans l'administration de médicaments

L'émergence des nanotechnologies a fourni de nouveaux systèmes d'administration de médicaments pour le this compound, qui peuvent améliorer sa solubilité dans l'eau, minimiser les effets secondaires et augmenter la distribution ciblée des tumeurs par ciblage passif ou actif .

Nanoplatformes pour le this compound

L'intersection des nanotechnologies et de la pharmacologie a révolutionné l'administration et l'efficacité des agents chimiothérapeutiques, notamment le this compound. Son potentiel thérapeutique a été considérablement renforcé par son incorporation dans des nanoplatformes, telles que les nanofibres et les nanoparticules .

Histoire et découverte du this compound

Le this compound a été découvert par Pierre Potier au Centre national de la recherche scientifique en France dans les années 1980. Il appartient à la classe des agents cytotoxiques taxoïdes, avec le paclitaxel .

Niosomes pour le this compound

Le this compound a été utilisé pour traiter de nombreux types de cancers. Cependant, sa faible solubilité, sa faible biodisponibilité et ses effets secondaires graves limitent son utilisation dans le traitement du cancer. Pour surmonter ces problèmes, des recherches ont été menées pour développer des niosomes chargés de this compound .

Mécanisme D'action

Target of Action

Docetaxel, a taxoid antineoplastic agent, primarily targets microtubules in cells . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, facilitating cell division .

Mode of Action

Docetaxel interacts with its target, the microtubules, by reversibly binding to them with high affinity . This binding prevents cell division and promotes cell death . Unlike some drugs that cause the depolymerization of microtubules, docetaxel hyper-stabilizes their structure . This stabilization disrupts the normal function of microtubules, thereby inhibiting cell division .

Biochemical Pathways

Docetaxel’s action affects the normal function of microtubule growth, which is a crucial part of the cell cycle . By hyper-stabilizing the microtubules, docetaxel interferes with the cell’s ability to use its cytoskeleton flexibly . This interference can lead to the disruption of several cellular processes, including cell division and intracellular transport .

Pharmacokinetics

Docetaxel exhibits complex pharmacokinetics. It is subject to extensive metabolic conversion by the cytochrome P450 (CYP) 3A isoenzymes, resulting in several pharmacologically inactive oxidation products . The elimination of docetaxel is also dependent on the presence of drug-transporting proteins, notably P-glycoprotein, present on the bile canalicular membrane . The mean total body clearance of docetaxel is approximately 22 L/h/m2, mainly due to hepatic metabolism and biliary excretion into the feces .

Result of Action

The primary result of docetaxel’s action is the inhibition of cell division, leading to cell death . This effect is particularly pronounced in rapidly dividing cells, such as cancer cells . By disrupting the normal function of microtubules, docetaxel prevents these cells from dividing and proliferating, thereby inhibiting the growth of the tumor .

Action Environment

The efficacy of docetaxel can be influenced by various environmental factors. For instance, the drug’s solubility can significantly impact its bioavailability and, consequently, its efficacy . Improving the water solubility of docetaxel, for example, through the formation of inclusion complexes with certain compounds, can enhance its therapeutic effect . Additionally, the presence of certain proteins in the body, such as P-glycoprotein and CYP3A isoenzymes, can affect the metabolism and elimination of docetaxel, thereby influencing its action .

Safety and Hazards

Docetaxel may cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility or the unborn child . It may cause harm to breastfed babies . It is also known to cause hypersensitivity reactions, including fatal anaphylaxis .

Orientations Futures

Current research efforts are centered on defining its role in adjuvant therapy and exploring the clinical significance of the reported preclinical synergy between it and trastuzumab in HER-2-overexpressing breast cancer . Further studies are needed to explore the potential role of ethanol, PS80, and the unbound fraction of DTX in the development of enterocolitis in patients treated with DTX .

Propriétés

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZOTLJHXYCWBA-VCVYQWHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040464
Record name Docetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

807.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Docetaxel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble, 1.27e-02 g/L
Record name Docetaxel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Docetaxel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Docetaxel interferes with the normal function of microtubule growth. Whereas drugs like colchicine cause the depolymerization of microtubules in vivo, docetaxel arrests their function by having the opposite effect; it hyper-stabilizes their structure. This destroys the cell's ability to use its cytoskeleton in a flexible manner. Specifically, docetaxel binds to the β-subunit of tubulin. Tubulin is the "building block" of microtubules, and the binding of docetaxel locks these building blocks in place. The resulting microtubule/docetaxel complex does not have the ability to disassemble. This adversely affects cell function because the shortening and lengthening of microtubules (termed dynamic instability) is necessary for their function as a transportation highway for the cell. Chromosomes, for example, rely upon this property of microtubules during mitosis. Further research has indicated that docetaxel induces programmed cell death (apoptosis) in cancer cells by binding to an apoptosis stopping protein called Bcl-2 (B-cell leukemia 2) and thus arresting its function., Docetaxel is an antineoplastic agent that acts by disrupting the microtubular network in cells that is essential for mitotic and interphase cellular functions. Docetaxel binds to free tubulin and promotes the assembly of tubulin into stable microtubules while simultaneously inhibiting their disassembly. This leads to the production of microtubule bundles without normal function and to the stabilization of microtubules, which results in the inhibition of mitosis in cells. Docetaxel's binding to microtubules does not alter the number of protofilaments in the bound microtubules, a feature which differs from most spindle poisons currently in clinical use., Docetaxel, a semisynthetic taxane, has exhibited significant single-agent activity against prostatic tumors. In phase I/II studies, single-agent docetaxel and the combination of docetaxel plus estramustine were effective in inducing prostate-specific antigen reductions of > or = 50% in men with androgen-independent prostate cancer (AIPC). The underlying reason for docetaxel's clinical activity against prostate cancer has been a focus of ongoing research. Docetaxel is believed to have a twofold mechanism of antineoplastic activity: (1) inhibition of microtubular depolymerization, and (2) attenuation of the effects of bcl-2 and bcl-xL gene expression. Taxane-induced microtubule stabilization arrests cells in the G(2)M phase of the cell cycle and induces bcl-2 phosphorylation, thereby promoting a cascade of events that ultimately leads to apoptotic cell death. In preclinical studies, docetaxel had a higher affinity for tubulin and was shown to be a more potent inducer of bcl-2 phosphorylation than paclitaxel. Laboratory evidence also supports the clinical evaluation of docetaxel-based combinations that include agents such as trastuzumab and/or estramustine. The pathways for docetaxel-induced apoptosis appear to differ in androgen-dependent and androgen-independent prostate cancer cells. Further elucidation of these differences will be instrumental in designing targeted regimens for the treatment of localized and advanced prostate cancer.
Record name Docetaxel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOCETAXEL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6965
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS RN

114977-28-5
Record name Docetaxel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114977-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docetaxel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114977285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docetaxel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Docetaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOCETAXEL ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699121PHCA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DOCETAXEL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6965
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Docetaxel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

232 °C
Record name Docetaxel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DOCETAXEL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6965
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Docetaxel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015378
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Docetaxel
Reactant of Route 2
Docetaxel
Reactant of Route 3
Docetaxel
Reactant of Route 4
Docetaxel
Reactant of Route 5
Docetaxel
Reactant of Route 6
Docetaxel

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.